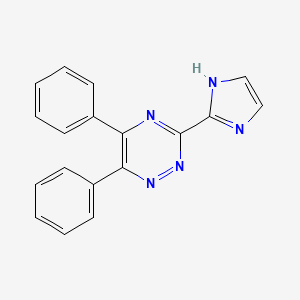![molecular formula C24H25ClN2O B12571435 N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide CAS No. 606095-34-5](/img/structure/B12571435.png)
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from 2-chloroquinoline-3-carbaldehyde.
Introduction of the Methyl Group: The methyl group is introduced at the 8th position of the quinoline ring through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final compound is obtained by coupling the quinoline derivative with cyclohexylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
8-methylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
606095-34-5 |
|---|---|
分子式 |
C24H25ClN2O |
分子量 |
392.9 g/mol |
IUPAC名 |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C24H25ClN2O/c1-17-9-8-12-19-15-20(23(25)26-22(17)19)16-27(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2,4-5,8-12,15,21H,3,6-7,13-14,16H2,1H3 |
InChIキー |
DCSZTJBCMHSJFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
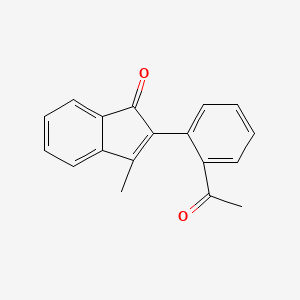
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)

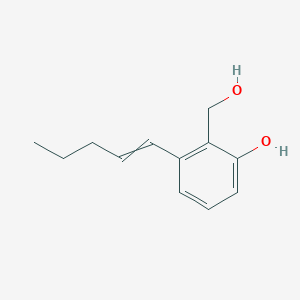
![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
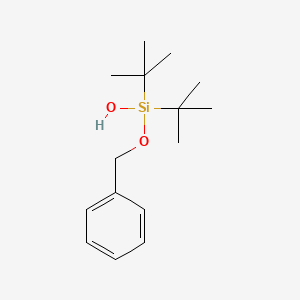
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
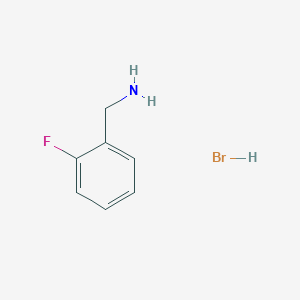
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
